bromobenzene;copper(1+)
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Overview
Description
Bromobenzene is an aryl bromide and the simplest of the bromobenzenes, consisting of a benzene ring substituted with one bromine atom. Its chemical formula is C6H5Br. It is a colorless liquid, although older samples can appear yellow. Bromobenzene is used as a reagent in organic synthesis and is a precursor in the manufacture of various chemicals .
Preparation Methods
Bromobenzene can be synthesized through several methods:
Direct Bromination of Benzene: This method involves the reaction of benzene with bromine in the presence of a Lewis acid catalyst such as iron bromide or aluminium chloride.
Sandmeyer Reaction: This method involves the diazotization of aniline to form a brominated diazonium salt, which is then reacted with cuprous bromide to produce bromobenzene.
Chemical Reactions Analysis
Bromobenzene undergoes various types of chemical reactions:
Substitution Reactions: Bromobenzene can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile.
Grignard Reaction: Bromobenzene can be converted to phenylmagnesium bromide, a Grignard reagent, which can then react with carbon dioxide to form benzoic acid.
Coupling Reactions: Bromobenzene can participate in palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form biaryl compounds.
Scientific Research Applications
Bromobenzene has several scientific research applications:
Organic Synthesis: It is used as a precursor to introduce phenyl groups into other compounds.
Material Science: Bromobenzene is used in the preparation of various polymers and advanced materials.
Biological Studies: It is used in studies related to liver toxicity, where the 3,4-epoxide is a proposed intermediate.
Mechanism of Action
The mechanism of action of bromobenzene involves its conversion to reactive intermediates, such as the Grignard reagent phenylmagnesium bromide. This reagent acts as a strong nucleophile and base, allowing it to participate in various organic reactions. In biological systems, bromobenzene can be metabolized to form reactive epoxides, which can bind to cellular macromolecules and cause toxicity .
Comparison with Similar Compounds
Bromobenzene can be compared with other halobenzenes:
Fluorobenzene: Similar to bromobenzene but with a fluorine atom instead of bromine.
Chlorobenzene: Contains a chlorine atom and is also used in organic synthesis.
Iodobenzene: Contains an iodine atom and is more reactive than bromobenzene due to the weaker carbon-iodine bond.
Bromobenzene is unique in its balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
149098-20-4 |
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Molecular Formula |
C6H4BrCu |
Molecular Weight |
219.55 g/mol |
IUPAC Name |
bromobenzene;copper(1+) |
InChI |
InChI=1S/C6H4Br.Cu/c7-6-4-2-1-3-5-6;/h1-4H;/q-1;+1 |
InChI Key |
SCKZGKSDJUWCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)Br.[Cu+] |
Origin of Product |
United States |
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